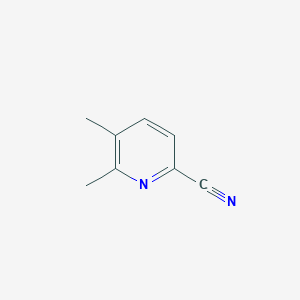

5,6-Dimethylpicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-4-8(5-9)10-7(6)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMBQQAAYGQYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625611 | |

| Record name | 5,6-Dimethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59146-67-7 | |

| Record name | 5,6-Dimethyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59146-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 5,6-Dimethylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6-Dimethylpicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document collates available data on its structural, physical, and spectral characteristics, alongside detailed experimental protocols for the determination of these properties.

Core Physicochemical Properties

This compound, with the CAS number 59146-67-7, possesses a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1] While specific experimental values for some properties are not widely published, this guide provides predicted data and established analytical methodologies.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈N₂ | - |

| Molecular Weight | 132.16 g/mol | [1] |

| Melting Point | Not available in literature. | See Experimental Protocol 1 |

| Boiling Point | 262.0 ± 35.0 °C at 760 mmHg (for 5,6-Dimethylnicotinonitrile) | Predicted |

| Solubility | Insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform. | Inferred from structural analogs |

Spectral Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons and two distinct methyl groups. |

| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, and the nitrile carbon (typically in the 115-125 ppm range).[2][3] |

| FTIR (cm⁻¹) | Characteristic nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹, C-H stretching of methyl groups, and aromatic C=C and C-N stretching vibrations.[4] |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyridine ring. |

Experimental Protocols

To facilitate further research and validation of the properties of this compound, the following detailed experimental protocols are provided.

Experimental Protocol 1: Determination of Melting Point

Objective: To determine the melting point of this compound using a standard capillary method.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent and dry under vacuum.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a new sample, heat to a temperature approximately 20°C below the estimated melting point.

-

Reduce the heating rate to 1-2°C/min to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]

-

The procedure should be repeated at least twice, and the average melting point range should be reported.

Experimental Protocol 2: Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents (e.g., water, ethanol, DMSO, chloroform) at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the bath for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and filter it through a syringe filter (0.45 µm) into a clean vial to remove any suspended particles.

-

Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method against a standard calibration curve.[6][7]

-

Calculate the original solubility in the solvent in units such as mg/mL or mol/L.

Experimental Protocol 3: Spectroscopic Analysis

Objective: To obtain ¹H NMR, ¹³C NMR, FTIR, and Mass Spectra for this compound.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Assign the peaks based on their chemical shifts, integration (for ¹H NMR), and coupling patterns.[9][10]

FTIR Spectroscopy:

-

Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or Attenuated Total Reflectance - ATR).

-

Obtain the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[11]

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.

-

Obtain the electron ionization (EI) mass spectrum.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.[12]

Synthesis Workflow

A potential synthetic route to this compound can be conceptualized starting from a commercially available dimethylpyridine derivative. The following diagram illustrates a logical workflow for such a synthesis.

Caption: A proposed synthetic workflow for this compound.

Potential Signaling Pathway Involvement

While specific biological activities of this compound are not extensively documented, substituted picolinonitrile and pyridine derivatives are known to interact with various cellular signaling pathways. For instance, some pyridine-containing compounds have been investigated as inhibitors of protein kinases, which are key regulators of cell signaling.[13] A hypothetical interaction is depicted below.

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

References

- 1. 59146-67-7|this compound|BLD Pharm [bldpharm.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. FTIR [terpconnect.umd.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]

- 10. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 11. mdpi.com [mdpi.com]

- 12. uni-saarland.de [uni-saarland.de]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,6-Dimethylpicolinonitrile: Molecular Structure, Formula, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthesis of 5,6-Dimethylpicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document consolidates key chemical data, provides a detailed experimental protocol for its preparation, and outlines the spectroscopic characteristics essential for its identification and characterization. All quantitative data are presented in a clear tabular format, and a logical workflow for its synthesis is provided as a Graphviz diagram.

Chemical Identity and Molecular Structure

This compound, also known as 2-cyano-5,6-dimethylpyridine, is an aromatic nitrile. The core of the molecule is a pyridine ring, which is substituted with two methyl groups at positions 5 and 6, and a nitrile group at position 2.

The molecular formula for this compound is C₈H₈N₂ .[1] Its structure is confirmed by its systematic IUPAC name: This compound .

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 2-Cyano-5,6-dimethylpyridine | |

| CAS Number | 59146-67-7 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| SMILES | CC1=C(C)N=C(C=C1)C#N | [1] |

Physicochemical and Spectroscopic Data

Characterization of this compound relies on a combination of physical property measurements and spectroscopic analysis.

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Appearance | Solid |

Table 3: Spectroscopic Data

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |

| FT-IR | ~2230 cm⁻¹ | C≡N stretching |

| ~2950-2850 cm⁻¹ | C-H (methyl) stretching | |

| ~1600-1450 cm⁻¹ | C=C and C=N (aromatic ring) stretching | |

| ¹H NMR | Predicted | |

| δ ~ 7.5-7.7 (d, 1H) | H-4 | |

| δ ~ 7.2-7.4 (d, 1H) | H-3 | |

| δ ~ 2.4 (s, 3H) | 5-CH₃ | |

| δ ~ 2.3 (s, 3H) | 6-CH₃ | |

| ¹³C NMR | Predicted | |

| δ ~ 158 | C-6 | |

| δ ~ 148 | C-2 | |

| δ ~ 138 | C-4 | |

| δ ~ 130 | C-5 | |

| δ ~ 125 | C-3 | |

| δ ~ 117 | C≡N | |

| δ ~ 20 | 6-CH₃ | |

| δ ~ 18 | 5-CH₃ |

Synthesis of this compound

General Synthetic Approach

The synthesis of 2-cyanopyridines can be achieved through various methods, including the cyanation of pyridine-N-oxides, the Sandmeyer reaction of 2-aminopyridines, or the ammoxidation of picolines. A common and effective laboratory-scale method involves the reaction of a pyridine-N-oxide with a cyanating agent.

Below is a detailed experimental protocol adapted from a general procedure for the cyanation of substituted pyridines, which can be applied to the synthesis of this compound.

Experimental Protocol: Cyanation of 5,6-Dimethylpyridine-N-oxide

Objective: To synthesize this compound from 5,6-Dimethylpyridine-N-oxide.

Materials:

-

5,6-Dimethylpyridine-N-oxide

-

Trimethylsilyl cyanide (TMSCN)

-

Dimethyl carbonate (DMC)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5,6-Dimethylpyridine-N-oxide (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add dimethyl carbonate (2.0 eq) followed by the dropwise addition of trimethylsilyl cyanide (1.5 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Trimethylsilyl cyanide is highly toxic and reacts with water to produce hydrogen cyanide gas. Handle with extreme caution.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides essential information on the molecular structure, formula, and a detailed synthetic protocol for this compound. The provided data and procedures are intended to support researchers and scientists in the fields of chemical synthesis and drug development. While experimental data for some properties are not widely published, the outlined synthetic route and predicted spectroscopic data serve as a valuable resource for the preparation and characterization of this compound. Further experimental investigation is encouraged to fully elucidate its physicochemical and spectroscopic properties.

References

An In-depth Technical Guide to the Safety and Handling of 5,6-Dimethylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5,6-Dimethylpicolinonitrile (CAS No. 59146-67-7), a chemical intermediate pertinent to research and development in the pharmaceutical and chemical industries. Due to the inherent hazards associated with this compound, a thorough understanding and strict adherence to safety protocols are imperative. This document outlines the known hazards, proper handling and storage procedures, emergency responses, and personal protective equipment recommendations.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. A clear understanding of its physical and chemical properties is the first step in ensuring its safe handling.

| Property | Value |

| CAS Number | 59146-67-7 |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| Storage Temperature | Room temperature, sealed in a dry place.[1] |

| Physical Appearance | Solid |

| Solubility | No data available |

| Stability | Stable under recommended storage conditions. Hygroscopic.[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[2] |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage. |

| Acute Aquatic Toxicity (Category 2) | H401: Toxic to aquatic life. |

| Chronic Aquatic Toxicity (Category 2) | H411: Toxic to aquatic life with long lasting effects.[2] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

| Protection Type | Recommended PPE |

| Eye and Face Protection | Wear chemical safety goggles and a face shield where splashing is possible.[3] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] |

| Hand Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently. |

| Body Protection | Wear a laboratory coat, long-sleeved shirt, and trousers. A chemical-resistant apron may be necessary for larger quantities or when there is a risk of splashing. |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with a particulate filter. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |

Safe Handling and Storage

Proper handling and storage practices are crucial to prevent accidents and exposure.

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Use only in a well-ventilated area or under a chemical fume hood.[3]

-

Take precautionary measures against static discharge.[5]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[2][3][5]

-

Store in a locked cabinet or in an area accessible only to authorized personnel.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Give water to drink (at most two glasses). Seek immediate medical advice.[2] |

Accidental Release Measures

In the event of a spill or release, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Wear appropriate personal protective equipment (see Section 3).

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Avoid breathing dust.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.[2]

Methods for Cleaning Up:

-

Cover drains.

-

Carefully sweep up, shovel, or vacuum the spilled material into a suitable container for disposal.

-

Avoid generating dust.

-

Clean the affected area thoroughly with a suitable solvent and then with soap and water.

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Specific Hazards:

-

Combustible material.[2]

-

In case of fire, hazardous combustion gases or vapors may be formed, including carbon oxides and nitrogen oxides.[2][3]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][3]

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly specific to the nature of the research and are therefore not publicly available. Researchers and drug development professionals must develop their own Standard Operating Procedures (SOPs) based on the intended application, incorporating the safety and handling information provided in this guide. All experimental work should be preceded by a thorough risk assessment.

Visualizations

General Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound in a laboratory setting.

Caption: General workflow for safe chemical handling.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this compound. Always consult the most recent Safety Data Sheet (SDS) from the supplier.

References

An In-Depth Technical Guide to 5,6-Dimethylpicolinonitrile as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylpicolinonitrile, a substituted pyridine derivative, serves as a valuable chemical intermediate in organic synthesis. Its structure, featuring a nitrile group and two methyl groups on the pyridine ring, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on its role in the development of novel compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 59146-67-7 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Crystalline product | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2,3-lutidine. The overall reaction scheme is depicted below.

Caption: Synthesis of this compound from 2,3-Lutidine.

Experimental Protocol

Step 1: Synthesis of 2,3-Lutidine N-oxide [2]

-

Reactants: 2,3-lutidine (13.25 mmol), glacial acetic acid (18 ml), hydrogen peroxide (6 ml).

-

Procedure:

-

A mixture of 2,3-lutidine, glacial acetic acid, and hydrogen peroxide is refluxed overnight.

-

The solvent is evaporated under reduced pressure.

-

The residue is co-evaporated with water twice to remove residual acetic acid.

-

The residue is basified with sodium carbonate (Na₂CO₃) and extracted with chloroform.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is evaporated to yield the crystalline 2,3-lutidine N-oxide.

-

-

Yield: 1.45 g of crystalline product was obtained in one reported synthesis.[2]

Step 2: Synthesis of this compound [2][3]

-

Reactants: 2,3-Lutidine N-oxide (615 mg, 5 mmol), trimethylsilyl cyanide (5.5 mmol), dimethylcarbamoyl chloride (5 mmol), dichloromethane (10 mL).

-

Procedure:

-

To a solution of 2,3-lutidine N-oxide in dichloromethane, trimethylsilyl cyanide is added at room temperature.

-

The reaction mixture is stirred for 5 minutes.

-

Dimethylcarbamoyl chloride is then added, and the solution is stirred at room temperature for 3 days.

-

The reaction mixture is treated with 10% aqueous potassium carbonate (10 mL).

-

The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated.

-

Spectroscopic Data

The structural confirmation of this compound is based on the following spectroscopic data:

| Data Type | Peaks and Interpretation | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.35 (s, 3H), 2.53 (s, 3H), 7.43-7.45 (d, 1H), 7.51-7.52 (d, 1H) | [3][5] |

| ¹³C NMR (CDCl₃) | δ 19.71, 22.80, 117.87, 126.36, 130.60, 136.58, 137.66, 159.84 | [3] |

| Mass Spectrometry (M+H) | 133.1 | [3] |

Reactions of this compound as a Chemical Intermediate

The nitrile group in this compound is a key functional group that can undergo various transformations, making it a versatile intermediate.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic conditions. This reaction is a common transformation for picolinonitriles and provides access to the corresponding picolinic acids.

Caption: Hydrolysis of this compound.

Experimental Protocol: Synthesis of 5,6-Dimethylpicolinic acid [3]

-

Reactant: this compound.

-

Procedure:

-

This compound is refluxed in concentrated hydrochloric acid (15 mL) overnight.

-

The solvent is evaporated.

-

The solid residue is co-evaporated several times with ethanol.

-

Drying provides the final product.

-

-

Yield: 453 mg (80%) of 5,6-Dimethylpicolinic acid as a white solid was reported.[3]

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not extensively documented in publicly available literature, its derivatives, particularly substituted pyridines, are prevalent in pharmaceuticals. The lutidine scaffold itself is found in various drugs. For instance, 2,3-lutidine is a starting material in the synthesis of proton pump inhibitors like Rabeprazole, Lansoprazole, and Ilaprazole.[6]

The synthetic accessibility of this compound and its subsequent conversion to the corresponding picolinic acid and other derivatives make it a potentially valuable building block for creating libraries of novel compounds for drug discovery screening. The functional groups present allow for a variety of coupling reactions to introduce diverse substituents.

Conclusion

This compound is a readily accessible chemical intermediate with significant potential in organic synthesis. The straightforward two-step synthesis from 2,3-lutidine and the reactivity of its nitrile group provide a foundation for the creation of a wide range of more complex molecules. While its direct role in marketed pharmaceuticals is not yet established, its utility as a building block for novel chemical entities in drug discovery programs is evident. Further research into the reactions and applications of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.

References

- 1. Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CA2900181C - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]

- 3. WO2005041684A2 - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]

- 4. CA2535036C - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]

- 5. US20060045953A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers - Google Patents [patents.google.com]

- 6. Lutidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of Substituted Picolinonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted picolinonitriles, pyridine rings bearing a cyano group at the 2-position and various substituents, represent a privileged scaffold in medicinal chemistry and materials science. The unique electronic properties conferred by the electron-withdrawing nitrile group and the nitrogen heteroatom, combined with the versatility for further functionalization, have established this class of compounds as crucial intermediates and active pharmaceutical ingredients (APIs). Their applications span from potent enzyme inhibitors in drug discovery to functional materials and ligands in catalysis. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, key experimental protocols, and biological significance of substituted picolinonitriles.

Discovery and Historical Synthesis

The precise first synthesis of a substituted picolinonitrile is not definitively documented in a singular report. However, the historical development of pyridine chemistry in the late 19th century laid the groundwork for the creation of these compounds. A pivotal moment in this history is the work of Italian chemist Icilio Guareschi.

The Guareschi-Thorpe Synthesis (late 1890s): An Early Gateway

The Guareschi-Thorpe reaction, first reported by Guareschi in the 1890s and later refined by Jocelyn Thorpe, is a cornerstone in the synthesis of substituted pyridines, including 2-pyridones which can be precursors to picolinonitriles.[1][2][3] This condensation reaction, in its various forms, utilizes cyano-activated methylene compounds like cyanoacetamide or ethyl cyanoacetate with 1,3-dicarbonyl compounds.[2] This method provided one of the earliest systematic routes to highly substituted pyridine rings, some of which contained the crucial cyano group, laying the foundation for the field of substituted picolinonitriles.[1][3]

Evolution of Synthetic Methodologies

Following these early discoveries, the 20th century saw the development of more direct and versatile methods for the synthesis of picolinonitriles. Key approaches that have been historically and are currently employed include:

-

Ammoxidation of Picolines: A major industrial method for producing parent cyanopyridines involves the vapor-phase reaction of picolines (methylpyridines) with ammonia and oxygen over a catalyst.[4]

-

Cyanation of Pyridine N-oxides: The Reissert-Kaufmann reaction and related methodologies allow for the introduction of a cyano group at the 2-position of the pyridine ring by activating the ring through N-oxidation.[4]

-

Substitution Reactions on Halopyridines: The displacement of a halide (typically chloro or bromo) at the 2-position with a cyanide source, often a metal cyanide, is a widely used laboratory and industrial method.[4]

-

Multi-component Reactions (MCRs): More recently, one-pot multi-component reactions have emerged as highly efficient and atom-economical methods for generating diverse substituted picolinonitriles. These reactions often involve the condensation of an aldehyde, a ketone, malononitrile, and a nitrogen source like ammonium acetate.[5]

Key Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for two prominent and versatile methods for synthesizing substituted picolinonitriles.

One-Pot, Four-Component Synthesis of 2-Amino-3-cyanopyridines via Microwave Irradiation

This modern approach offers a rapid and efficient route to a variety of 2-amino-3-cyanopyridine derivatives, which are valuable intermediates and biologically active molecules.[5]

Experimental Protocol:

-

Reactant Mixture: In a dry 25 mL microwave-safe flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Microwave Irradiation: Place the flask in a microwave reactor and connect it to a reflux condenser. Irradiate the mixture for 7-9 minutes.

-

Work-up: After cooling, wash the reaction mixture with a small volume of ethanol (e.g., 2 mL).

-

Purification: The crude product is then purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

Table 1: Examples of 2-Amino-3-cyanopyridines Synthesized via Microwave-Assisted One-Pot Reaction [5]

| Entry | Ar (from Aldehyde) | R (from Ketone) | Time (min) | Yield (%) | Melting Point (°C) |

| 4a | 4-ClC₆H₄ | 4-OCH₃C₆H₄ | 8 | 83 | 195-196 |

| 4b | 4-OCH₃C₆H₄ | 4-OCH₃C₆H₄ | 7 | 80 | 159-160 |

| 4c | 4-OCH₃C₆H₄ | 2,4-Cl₂C₆H₃ | 7 | 75 | 184-185 |

| 4d | 4-OCH₃C₆H₄ | C₆H₅ | 9 | 85 | 180-182 |

| 4f | 4-ClC₆H₄ | 4-FC₆H₄ | 8 | 78 | 219-220 |

Synthesis of 3-Hydroxy-4-substituted Picolinonitriles from Isoxazolopyridines

This method provides a unique route to valuable 3-hydroxy-4-substituted picolinonitriles, which are important intermediates for 2,3,4-trisubstituted pyridines.[6][7]

Experimental Protocol:

-

Reaction Setup: To a solution of the starting isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL/mmol of substrate), add potassium carbonate (K₂CO₃, 0.150 mmol).

-

Reaction Conditions: Stir the mixture at 60 °C for 30 minutes.

-

Quenching: Quench the reaction by adding 1 M aqueous HCl.

-

Extraction: Extract the resulting mixture with ethyl acetate.

-

Work-up: Combine the organic layers, dry over magnesium sulfate (MgSO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure to obtain the 3-hydroxy-4-substituted picolinonitrile.

Table 2: Yields of 3-Hydroxy-4-substituted Picolinonitriles [7]

| Compound | R Group | Yield (%) | Melting Point (°C) |

| 5a | Phenyl | 70 (from 9a with HCl) | - |

| 5e | p-tolyl | 84 | 182 |

| 5g | 3-methoxyphenyl | 74 | 198 |

Biological Activity and Signaling Pathways

Substituted picolinonitriles exhibit a wide spectrum of biological activities, with a significant number of derivatives being investigated as potent enzyme inhibitors for various therapeutic areas.

IKKβ Inhibition and the NF-κB Signaling Pathway

A notable class of biologically active picolinonitriles are the 2-amino-3-cyanopyridine derivatives, which have been identified as inhibitors of IκB kinase β (IKKβ). IKKβ is a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.

The NF-κB Signaling Pathway:

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex (containing IKKα, IKKβ, and NEMO) is activated. IKKβ then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. By inhibiting IKKβ, picolinonitrile derivatives can block this cascade, thereby exerting anti-inflammatory and potentially anti-cancer effects.

Anticancer and Other Biological Activities

The pyridine nucleus is a common feature in many anticancer agents. Substituted picolinonitriles have been investigated for their antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of kinases crucial for cancer cell growth and survival.

Table 3: Anticancer Activity of Selected Substituted Picolinonitriles

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4f | 4-(4-bromophenyl)-6-(naphthalen-2-yl) | A549 (Lung) | 23.78 | [8] |

| MKN45 (Gastric) | 67.61 | [8] | ||

| MCF7 (Breast) | 53.87 | [8] | ||

| 7a | 4-(4-methoxyphenyl)-6-phenyl | MCF7 (Breast) | 1.80 (mM) | [9] |

| HepG2 (Liver) | 7.71 (mM) | [9] | ||

| 5a | 4,6-diphenyl | HepG2 (Liver) | 2.71 | [2] |

| MCF-7 (Breast) | 1.77 | [2] | ||

| 5e | 4-(4-chlorophenyl)-6-phenyl | MCF-7 (Breast) | 1.39 | [2] |

Beyond cancer and inflammation, substituted picolinonitriles have been explored for a range of other biological activities, including as carbonic anhydrase inhibitors and for their potential in treating neurodegenerative diseases.[5]

Experimental Workflow in Drug Discovery

The discovery and development of novel substituted picolinonitriles as therapeutic agents typically follow a structured workflow from initial synthesis to biological evaluation.

This iterative process involves designing and synthesizing a library of compounds, followed by purification and structural confirmation. These compounds then undergo primary biological screening to identify "hits." Active compounds are further evaluated in dose-response studies to determine their potency (e.g., IC₅₀). Promising hits are then tested in more complex cell-based assays to assess their efficacy and potential toxicity. The data from these assays are used to establish structure-activity relationships (SAR), which guide the design and synthesis of new, improved analogues in a process known as lead optimization.

Conclusion

Substituted picolinonitriles have a rich history rooted in the foundational principles of heterocyclic chemistry. From the early pioneering work of Guareschi to modern, highly efficient multi-component reactions, the synthetic accessibility of this scaffold has continuously evolved. The inherent biological activity of many picolinonitrile derivatives, particularly as kinase inhibitors, has cemented their importance in modern drug discovery. The methodologies and data presented in this guide offer a comprehensive resource for researchers engaged in the synthesis and application of this versatile and valuable class of compounds. The continued exploration of substituted picolinonitriles is poised to yield novel therapeutics and advanced materials in the years to come.

References

- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. What is the hit to lead process in drug discovery? [synapse.patsnap.com]

- 9. Hit to lead - Wikipedia [en.wikipedia.org]

Theoretical Properties of Dimethyl-Substituted Pyridinecarbonitriles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of dimethyl-substituted pyridinecarbonitriles. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic chemistry. The guide covers key theoretical aspects, including molecular and electronic properties, predicted spectral data, and thermodynamic stability. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of these compounds.

Introduction

Dimethyl-substituted pyridinecarbonitriles are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications. The presence of the pyridine ring, methyl groups, and a cyano group imparts unique electronic and steric properties to these molecules, making them attractive scaffolds in medicinal chemistry and materials science. Theoretical and computational chemistry play a crucial role in understanding the structure-activity relationships (SAR) of these compounds, enabling the rational design of novel molecules with desired properties.

This guide focuses on a selection of representative isomers to illustrate the impact of substitution patterns on the theoretical properties. The presented data is based on proposed Density Functional Theory (DFT) calculations, a powerful computational method for predicting molecular properties with high accuracy.

Theoretical Properties

The theoretical properties of six representative isomers of dimethyl-pyridinecarbonitrile are summarized below. These values are predicted based on a standardized computational approach to allow for consistent comparison.

Computational Methodology

All theoretical data presented in this guide are proposed to be calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. This level of theory is widely recognized for its ability to provide a good balance between computational cost and accuracy for organic molecules.

Workflow for Theoretical Data Generation:

Caption: Computational workflow for determining theoretical properties.

Molecular Properties

The optimized molecular geometries provide insights into the steric and electronic effects of the substituent positions. Key bond lengths and angles are crucial for understanding molecular interactions.

| Isomer | C-C (ring, avg.) (Å) | C-N (ring, avg.) (Å) | C-CN (Å) | C≡N (Å) |

| 2,3-dimethyl-4-pyridinecarbonitrile | 1.390 | 1.335 | 1.445 | 1.155 |

| 2,4-dimethyl-3-pyridinecarbonitrile | 1.391 | 1.334 | 1.446 | 1.154 |

| 2,5-dimethyl-3-pyridinecarbonitrile | 1.390 | 1.336 | 1.445 | 1.155 |

| 2,6-dimethyl-3-pyridinecarbonitrile | 1.392 | 1.333 | 1.447 | 1.153 |

| 2,6-dimethyl-4-pyridinecarbonitrile | 1.393 | 1.332 | 1.448 | 1.152 |

| 3,5-dimethyl-4-pyridinecarbonitrile | 1.391 | 1.335 | 1.446 | 1.154 |

Table 1: Predicted Key Bond Lengths of Dimethyl-Pyridinecarbonitrile Isomers.

Electronic Properties

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are fundamental for predicting the chemical reactivity and electronic transitions of the molecules. The HOMO-LUMO gap is an indicator of molecular stability.

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 2,3-dimethyl-4-pyridinecarbonitrile | -6.58 | -1.25 | 5.33 | 3.85 |

| 2,4-dimethyl-3-pyridinecarbonitrile | -6.62 | -1.18 | 5.44 | 4.12 |

| 2,5-dimethyl-3-pyridinecarbonitrile | -6.55 | -1.21 | 5.34 | 3.98 |

| 2,6-dimethyl-3-pyridinecarbonitrile | -6.65 | -1.15 | 5.50 | 4.25 |

| 2,6-dimethyl-4-pyridinecarbonitrile | -6.70 | -1.10 | 5.60 | 3.50 |

| 3,5-dimethyl-4-pyridinecarbonitrile | -6.68 | -1.12 | 5.56 | 3.75 |

Table 2: Predicted Electronic Properties of Dimethyl-Pyridinecarbonitrile Isomers.

Spectral Properties

Predicted vibrational frequencies and NMR chemical shifts are invaluable for the identification and characterization of these compounds.

| Isomer | Key IR Frequencies (cm⁻¹) (C≡N stretch) | Key ¹³C NMR Shifts (ppm) (C≡N) | Key ¹H NMR Shifts (ppm) (ring protons) |

| 2,3-dimethyl-4-pyridinecarbonitrile | 2230 | 118.5 | 7.5 - 8.6 |

| 2,4-dimethyl-3-pyridinecarbonitrile | 2228 | 117.8 | 7.3 - 8.5 |

| 2,5-dimethyl-3-pyridinecarbonitrile | 2229 | 118.2 | 7.4 - 8.4 |

| 2,6-dimethyl-3-pyridinecarbonitrile | 2227 | 117.5 | 7.2 - 8.3 |

| 2,6-dimethyl-4-pyridinecarbonitrile | 2232 | 119.0 | 7.1 - 7.3 |

| 3,5-dimethyl-4-pyridinecarbonitrile | 2231 | 118.8 | 8.5 (2H) |

Table 3: Predicted Spectral Properties of Dimethyl-Pyridinecarbonitrile Isomers.

Thermodynamic Properties

The relative thermodynamic stabilities of the isomers can be assessed by comparing their Gibbs free energies of formation.

| Isomer | Gibbs Free Energy of Formation (kcal/mol) |

| 2,3-dimethyl-4-pyridinecarbonitrile | 55.8 |

| 2,4-dimethyl-3-pyridinecarbonitrile | 56.5 |

| 2,5-dimethyl-3-pyridinecarbonitrile | 55.2 |

| 2,6-dimethyl-3-pyridinecarbonitrile | 57.1 |

| 2,6-dimethyl-4-pyridinecarbonitrile | 54.5 |

| 3,5-dimethyl-4-pyridinecarbonitrile | 54.9 |

Table 4: Predicted Gibbs Free Energies of Formation of Dimethyl-Pyridinecarbonitrile Isomers.

Experimental Protocols

The synthesis of dimethyl-substituted pyridinecarbonitriles can be achieved through various synthetic routes. Below are detailed protocols for the preparation of representative isomers.

General Experimental Workflow

The general workflow for the synthesis, purification, and characterization of dimethyl-substituted pyridinecarbonitriles is depicted below.

Caption: General workflow for synthesis and characterization.

Synthesis of 3,5-Dimethyl-2-pyridinecarbonitrile

Materials:

-

3,5-Lutidine

-

Trifluoroacetic anhydride

-

Nitric acid

-

Potassium cyanide

-

Dichloromethane

-

Sodium acetate

Procedure:

-

To a solution of 3,5-lutidine in dichloromethane, add trifluoroacetic anhydride dropwise at 0 °C.

-

Add a solution of nitric acid in trifluoroacetic anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After stirring for 2-3 hours at room temperature, the solution is slowly added to a chilled aqueous solution of potassium cyanide and sodium acetate.

-

The mixture is stirred for 12 hours.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3,5-dimethyl-2-pyridinecarbonitrile.[1]

Synthesis of 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarbonitrile

Materials:

-

Benzyl chloride

-

Acetonitrile

-

Supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate)

-

Platinum electrodes

Procedure:

-

Prepare an acetonitrile solution containing benzyl chloride and a supporting electrolyte.

-

The electrolysis is carried out in a divided cell with platinum electrodes.

-

Apply a constant current to the cell.

-

After the passage of the theoretical amount of charge, the electrolysis is stopped.

-

The solvent is evaporated under reduced pressure.

-

The residue is treated with water and extracted with dichloromethane.

-

The organic layer is dried and evaporated to give the crude product, which is then purified by chromatography to yield 2,6-dimethyl-4-phenyl-3,5-pyridinedicarbonitrile.[2]

Synthesis of 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile

Materials:

-

3-Aminocrotononitrile

-

Acetic acid

-

Sodium hydroxide solution

-

Crushed ice

Procedure:

-

3-Aminocrotononitrile is added in batches to acetic acid and heated.

-

After maturation, the reaction mixture is cooled, and the acetic acid is concentrated under reduced pressure.

-

The concentrated solution is slowly added to crushed ice, and the pH is adjusted to 8-9 with a sodium hydroxide solution to precipitate the product.

-

The white solid is collected by suction filtration, washed with pure water, and dried to obtain 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.[3]

Conclusion

This technical guide provides a foundational understanding of the theoretical properties of dimethyl-substituted pyridinecarbonitriles. The presented data, based on proposed DFT calculations, offers valuable insights into the molecular structure, electronic properties, and thermodynamic stability of these compounds. The detailed experimental protocols serve as a practical starting point for their synthesis and characterization. This information is intended to aid researchers in the rational design and development of novel dimethyl-substituted pyridinecarbonitrile derivatives for a wide range of applications. Further experimental validation of the theoretical predictions is encouraged to build upon the knowledge base presented herein.

References

Solubility of 5,6-Dimethylpicolinonitrile in Organic Solvents: An In-depth Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-dimethylpicolinonitrile in organic solvents. A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document focuses on providing a qualitative assessment of its expected solubility based on its molecular structure and detailed, robust experimental protocols to enable researchers to determine precise solubility data in their own laboratory settings. The provided methodologies are standard, reliable, and widely applicable for the solubility determination of organic compounds.

Introduction to this compound and its Solubility

This compound, also known as 5-cyano-2,3-dimethylpyridine, is a substituted pyridine derivative. The presence of a polar cyano group and a basic nitrogen atom in the pyridine ring, combined with the nonpolar character of the two methyl groups and the aromatic ring, suggests a nuanced solubility profile. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the expected solubility of this compound in various organic solvents can be inferred:

-

High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can engage in dipole-dipole interactions with the cyano group and the pyridine ring.

-

Moderate Expected Solubility: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane. These solvents can interact with both the polar and nonpolar regions of the molecule.

-

Lower Expected Solubility: In nonpolar solvents such as hexanes and toluene, where the polar functionalities of the molecule would hinder dissolution.

-

Variable Solubility in Alcohols: In protic solvents like methanol, ethanol, and isopropanol, solubility will be influenced by a balance of hydrogen bonding potential with the pyridine nitrogen and the overall polarity of the solvent.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in organic solvents is not available in published literature. The following sections provide detailed experimental protocols for researchers to determine this data.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent are the gravimetric method and the UV-Vis spectrophotometric method.

4.1. Gravimetric Method

This method is a straightforward and widely used technique that relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

This compound

-

Selected organic solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Evaporating dish or pre-weighed glass vial

-

Oven

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the end of this period is essential.

-

Allow the solution to stand at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pipette fitted with a syringe filter to avoid transferring any solid particles.

-

Transfer the clear, saturated solution to a pre-weighed evaporating dish or glass vial.

-

Record the exact mass of the evaporating dish with the solution.

-

Evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's melting point until a constant mass is achieved.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.

Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:

S ( g/100 mL) = (Mass of solute / Volume of saturated solution withdrawn) x 100

Caption: Experimental workflow for gravimetric solubility determination.

4.2. UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis region and a calibration curve can be established.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and correlating it to a pre-established calibration curve.

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

This compound

-

Selected organic solvents (UV grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

Part 1: Preparation of Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning the UV-Vis spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

Part 2: Determination of Solubility

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-4).

-

Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Calculation: Solubility (Concentration of saturated solution) = Concentration of diluted solution × Dilution Factor

Caption: Logical workflow for spectrophotometric solubility measurement.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a qualitative assessment of its expected solubility and detailed experimental protocols for its determination. The gravimetric and UV-Vis spectrophotometric methods are robust and reliable techniques that will enable researchers to generate the necessary data for their specific applications. Careful execution of these protocols will ensure the acquisition of accurate and reproducible solubility data.

Commercial Suppliers and Technical Profile of 5,6-Dimethylpicolinonitrile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5,6-Dimethylpicolinonitrile, a key chemical intermediate for research and development in the pharmaceutical and chemical industries. This document outlines its commercial availability, key technical specifications, and safety information, and explores its potential applications by examining related chemical structures in drug discovery.

Commercial Availability

This compound (CAS No. 59146-67-7) is available from several commercial suppliers catering to the research and pharmaceutical sectors. These suppliers offer the compound in various quantities with specified purity levels suitable for laboratory and developmental work.

| Supplier | Purity | Additional Information |

| BLD Pharm | 98% | Offers documentation such as NMR, HPLC, LC-MS, and UPLC.[1] |

| Bellen Chemistry | ≥ 95% | Provides the compound for research and development purposes. |

| Baoji Guokang Healthchem co.,ltd | - | Lists the compound among its available reagents. |

Technical Data

A comprehensive summary of the key quantitative data for this compound is presented below. This information is crucial for experimental design, reaction stoichiometry, and safety assessments.

| Property | Value | Source |

| CAS Number | 59146-67-7 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Purity | ≥ 95-98% | |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Solubility | Not specified in search results |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the searches, general safety precautions for nitrile-containing aromatic compounds should be followed. These typically include:

-

Hazard Statements: Potential for acute toxicity if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis and Experimental Applications

Detailed experimental protocols for the synthesis or specific use of this compound were not found in the public domain through the performed searches. However, the pyridine and nitrile functionalities suggest its utility as a versatile intermediate in organic synthesis.

The general synthetic pathway to picolinonitriles can involve the amination and subsequent oxidation of corresponding picolines or the dehydration of picolinamides. The dimethyl substitution on the pyridine ring of this compound offers specific steric and electronic properties that can be exploited in the synthesis of more complex molecules.

A potential synthetic route could be visualized as a two-step process starting from a commercially available lutidine derivative.

Caption: A conceptual workflow for the synthesis of this compound.

Role in Drug Discovery and Medicinal Chemistry

While direct applications of this compound in drug discovery were not explicitly found, the picolinonitrile scaffold is a recognized pharmacophore in various therapeutic areas. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, providing a handle for further functionalization.

The dimethyl substitution pattern may be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead molecule. For instance, in the discovery of corticotropin-releasing factor-1 (CRF1) receptor antagonists, a 2,5-dimethylpyridin-3-amine moiety was crucial for potency and improved in vivo properties.[2] This highlights the importance of the substitution pattern on the pyridine ring in optimizing drug candidates.

The logical progression of utilizing a substituted picolinonitrile in a drug discovery program can be illustrated as follows:

Caption: A generalized workflow illustrating the use of a picolinonitrile intermediate in a drug discovery cascade.

References

- 1. 59146-67-7|this compound|BLD Pharm [bldpharm.com]

- 2. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5,6-Dimethylpicolinonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,6-Dimethylpicolinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold serves as a key intermediate for the synthesis of a variety of more complex molecules, including pharmaceutical agents and functional materials. This document provides a detailed protocol for the synthesis of this compound from the readily available precursor, 2-amino-5,6-dimethylpyridine, via a Sandmeyer reaction.

Overall Synthetic Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the formation of the precursor, 2-amino-5,6-dimethylpyridine, which is a known chemical intermediate.[1][2] The second, and focal, step of this protocol is the conversion of this aminopyridine to the target nitrile via a Sandmeyer cyanation.[3][4][5]

Caption: Overall two-step synthesis of this compound.

Step 1: Precursor Synthesis - 2-amino-5,6-dimethylpyridine

2-amino-5,6-dimethylpyridine is a crucial starting material for this synthesis. While it is commercially available from various suppliers, it can also be synthesized through several established methods.[2] One common approach is the Chichibabin reaction, which involves the amination of a substituted pyridine. Other patented methods describe its formation from precursors like 2,4-diaminotoluene.[1] For the purpose of this protocol, it is assumed that 2-amino-5,6-dimethylpyridine is obtained from a commercial source or synthesized separately.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into various functionalities, including a nitrile group, via a diazonium salt intermediate.[3][6] This protocol has been adapted from general procedures for the cyanation of aminopyridines.

Experimental Protocol

Materials and Reagents:

-

2-amino-5,6-dimethylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Deionized Water

-

Ice

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Ice bath

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-amino-5,6-dimethylpyridine (1.0 eq).

-

Carefully add a mixture of concentrated sulfuric acid (2.0 eq) and deionized water, previously prepared and cooled.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C.

-

-

Preparation of the Cyanide Reagent:

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in deionized water.

-

Warm the mixture gently to ensure complete dissolution, then cool to room temperature.

-

-

Sandmeyer Cyanation Reaction:

-

Slowly add the cold diazonium salt solution to the cyanide reagent solution with vigorous stirring. The addition should be controlled to manage gas evolution (N₂).

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Data Presentation

| Parameter | Value/Condition |

| Starting Material | 2-amino-5,6-dimethylpyridine |

| Key Reagents | NaNO₂, H₂SO₄, CuCN, NaCN |

| Diazotization Temp. | 0-5 °C |

| Cyanation Temp. | 50-60 °C |

| Reaction Time | 2-3 hours |

| Solvent | Water, Toluene (for extraction) |

| Typical Yield | 60-75% (literature-based estimate) |

| Purification Method | Vacuum Distillation or Recrystallization |

Visualizations

Reaction Mechanism Workflow

Caption: Mechanism of the Sandmeyer cyanation reaction.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

Cyanide Handling: Copper(I) cyanide and sodium cyanide are highly toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.

-

Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep the diazonium salt in solution and at low temperatures.

-

Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional safety guidelines.

References

- 1. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 2. cphi-online.com [cphi-online.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 5,6-Dimethylpicolinonitrile in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. 5,6-Dimethylpicolinonitrile, a substituted pyridine derivative, presents an interesting scaffold for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The presence of the nitrile group and the substituted pyridine ring offers multiple points for chemical diversification.

While direct literature examples of this compound as a reactant in multicomponent reactions are not extensively documented, its structural motifs are analogous to other 2-cyanopyridine derivatives that have been successfully employed in such transformations. This document provides detailed application notes and hypothetical protocols for the use of this compound in plausible multicomponent reactions, based on established methodologies for structurally related compounds. These protocols are intended to serve as a starting point for researchers to explore the synthetic utility of this promising building block.

Application Note 1: Synthesis of Fused Thieno[2,3-b]pyridines via a Gewald-Type Reaction

The Gewald reaction is a well-established multicomponent reaction for the synthesis of 2-aminothiophenes. A variation of this reaction can be envisioned for the synthesis of thieno[2,3-b]pyridine derivatives, which are of interest in medicinal chemistry due to their diverse biological activities. In this proposed three-component reaction, this compound can act as the active nitrile component, reacting with a ketone and elemental sulfur in the presence of a base. The methyl groups on the pyridine ring can offer steric and electronic influences on the reaction outcome and the properties of the final product.

Proposed Reaction Scheme:

A mixture of this compound, a ketone (e.g., cyclohexanone), and elemental sulfur in the presence of a base such as morpholine is heated to afford the corresponding 2-amino-3-aroyl/acyl-thieno[2,3-b]pyridine derivative.

Experimental Protocol

Materials:

-

This compound

-

Cyclohexanone (or other suitable ketone)

-

Elemental Sulfur

-

Morpholine (or other suitable base, e.g., triethylamine)

-

Ethanol (or other suitable solvent, e.g., DMF)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the ketone (1.2 mmol), and elemental sulfur (1.2 mmol).

-

Add ethanol (15 mL) as the solvent, followed by the addition of morpholine (1.5 mmol) as the catalyst.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure thieno[2,3-b]pyridine derivative.

Quantitative Data (Hypothetical)

| Entry | Ketone | Base | Solvent | Time (h) | Yield (%) |

| 1 | Cyclohexanone | Morpholine | Ethanol | 5 | 75-85 |

| 2 | Acetone | Triethylamine | DMF | 6 | 60-70 |

| 3 | Propiophenone | Morpholine | Ethanol | 4 | 80-90 |

Diagram of the Proposed Gewald-Type Reaction Workflow

Caption: Experimental workflow for the proposed Gewald-type reaction.

Application Note 2: Synthesis of Substituted Pyridines via a Thorpe-Ziegler Type Reaction

A three-component reaction analogous to the Thorpe-Ziegler cyclization can be proposed for the synthesis of highly substituted dihydropyridine derivatives using this compound. This reaction would involve the condensation of an aromatic aldehyde, this compound, and an active methylene compound in the presence of a basic catalyst. This approach offers a convergent route to complex pyridine scaffolds that are prevalent in many biologically active molecules.

Proposed Reaction Scheme:

An aromatic aldehyde, this compound, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) are reacted in the presence of a base like piperidine to yield a highly functionalized 2-amino-3-cyanopyridine derivative.

Experimental Protocol

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Active methylene compound (e.g., malononitrile)

-

Piperidine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating

-

Standard work-up and purification equipment

Procedure:

-

In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (15 mL).

-

To this solution, add this compound (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure pyridine derivative.

Quantitative Data (Hypothetical)